![molecular formula C20H23ClN2O B5809917 N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide, commonly known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized by scientists at the University of Michigan in the early 1990s. Since then, SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression.
Mécanisme D'action
SNC80 exerts its effects by binding to the delta-opioid receptor, which is a G protein-coupled receptor. Activation of the delta-opioid receptor leads to the inhibition of adenylate cyclase and the subsequent decrease in cyclic AMP levels. This results in the activation of several downstream signaling pathways, which ultimately lead to the therapeutic effects of SNC80.
Biochemical and Physiological Effects:
SNC80 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain by activating the delta-opioid receptor in the spinal cord and brain. It has also been shown to reduce drug-seeking behavior by decreasing dopamine release in the brain reward system. In addition, SNC80 has been shown to have antidepressant-like effects by increasing the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus.
Avantages Et Limitations Des Expériences En Laboratoire
SNC80 has several advantages for lab experiments. It is a highly selective agonist of the delta-opioid receptor, which makes it a useful tool for studying the physiological and biochemical effects of delta-opioid receptor activation. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also some limitations to using SNC80 in lab experiments. One limitation is that it is not orally bioavailable, which means that it must be administered via injection. This can be problematic for some experiments, as it can be difficult to control the dose and timing of administration. In addition, SNC80 has a relatively short half-life, which means that it must be administered frequently in order to maintain the desired effects.
Orientations Futures
There are several future directions for research on SNC80. One area of research is the development of new analogs of SNC80 that have improved pharmacokinetic properties, such as increased oral bioavailability and longer half-life. Another area of research is the identification of new therapeutic applications for SNC80, such as in the treatment of neuropathic pain or anxiety disorders. Finally, there is a need for further research on the mechanisms of action of SNC80, particularly with regard to its effects on the brain reward system and the regulation of mood.
Méthodes De Synthèse
The synthesis of SNC80 is a multi-step process that involves the reaction of several chemical compounds. The starting material for the synthesis is 4-isopropylbenzamide, which is reacted with 3-chloro-4-(1-pyrrolidinyl)phenylboronic acid in the presence of a palladium catalyst to form the intermediate compound. This intermediate is then reacted with N-iodosuccinimide to form the final product, SNC80.
Applications De Recherche Scientifique
SNC80 has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and depression. Several studies have shown that SNC80 has a high affinity for the delta-opioid receptor, which is involved in the regulation of pain and mood. SNC80 has been shown to be effective in reducing pain in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, SNC80 has been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-14(2)15-5-7-16(8-6-15)20(24)22-17-9-10-19(18(21)13-17)23-11-3-4-12-23/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOSXGXQFNIOCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-4-propan-2-ylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.